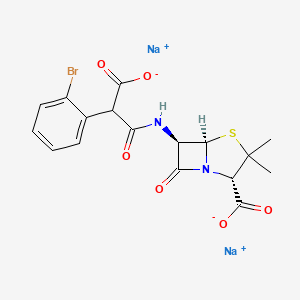

2-Brom-Carbenicillin-Dinatriumsalz

Übersicht

Beschreibung

2-Bromo Carbenicillin Disodium Salt, also known as 2-Bromo Carbenicillin Disodium Salt, is a useful research compound. Its molecular formula is C₁₇H₁₅BrN₂Na₂O₆S and its molecular weight is 501.26. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo Carbenicillin Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo Carbenicillin Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

“2-Brom-Carbenicillin-Dinatriumsalz” ist ein Breitbandantibiotikum, d. h. es wirkt gegen eine Vielzahl von Bakterien, einschließlich grampositiver und gramnegativer Bakterien {svg_1} {svg_2}. Es ist besonders nützlich gegen Pseudomonas aeruginosa, ein gramnegatives Bakterium, das häufig gegen andere Antibiotika resistent ist {svg_3}.

Interferenz mit der Zellwandsynthese

Diese Verbindung stört die Zellwandsynthese von gramnegativen Bakterien, während sie eine geringe Toxizität für Pflanzengewebe aufweist {svg_4}. Sein Wirkmechanismus ist der gleiche wie bei Ampicillin {svg_5}.

Verwendung in Anwendungen der Zellbiologie

Carbenicillin wird häufig in Anwendungen der Zellbiologie verwendet, um das Wachstum bakterieller Kontaminanten zu verhindern {svg_6}.

Verwendung in der Mikrobiologie

In der Mikrobiologie wird es verwendet, um Bakterien auszuwählen, die mit einem Vektor transformiert wurden, der das Gen für die Beta-Lactamase trägt, was sie gegen Carbenicillin resistent macht {svg_7}.

Verwendung bei der Herstellung von Kulturmedien

Carbenicillin-Dinatriumsalz wurde bei der Herstellung von Luria-Bertani (LB)-Agarplatten und -medien verwendet {svg_8}.

Verwendung bei der Entwicklung monoklonaler Antikörper

Es wurde in einer Studie verwendet, die sich auf die Entwicklung monoklonaler Antikörper konzentrierte {svg_9}.

Verwendung in der Pflanzengewebekultur

Carbenicillin-Dinatriumsalz ist ein semisynthetisches Penicillin-Antibiotikum mit einer Carboxyl- und Benzylgruppe. Es stört die Zellwandsynthese von gramnegativen Bakterien, während es eine geringe Toxizität für Pflanzengewebe aufweist {svg_10}. Dies macht es für die Verwendung in der Pflanzengewebekultur geeignet.

Verwendung in Studien zur genetischen Transformation

Carbenicillin wird als selektives Antibiotikum für resistentes Agrobacterium und E. coli verwendet, im Allgemeinen in einer Konzentration von 50–100 μg/mL {svg_11}. Das β-Lactamase-(bla)-Gen, das Resistenz gegen Ampicillin verleiht, verleiht auch Resistenz gegen Carbenicillin {svg_12}.

Wirkmechanismus

Target of Action

The primary target of 2-Bromo Carbenicillin Disodium Salt, similar to its parent compound Carbenicillin, is the penicillin-sensitive transpeptidase C-terminal domain . This enzyme plays a crucial role in bacterial cell wall synthesis, making it an effective target for antibacterial activity .

Mode of Action

2-Bromo Carbenicillin Disodium Salt exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . It achieves this by acylating the penicillin-sensitive transpeptidase C-terminal domain, which is achieved by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by 2-Bromo Carbenicillin Disodium Salt is the bacterial cell wall synthesis pathway . By inhibiting the transpeptidase enzyme, the drug prevents the cross-linking of peptidoglycan strands, which are essential for maintaining the structural integrity of the bacterial cell wall . This disruption leads to cell lysis and death .

Pharmacokinetics

Carbenicillin is known to achieve high urine levels following administration, suggesting good absorption and renal excretion . .

Result of Action

The primary result of the action of 2-Bromo Carbenicillin Disodium Salt is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of 2-Bromo Carbenicillin Disodium Salt, like many antibiotics, can be influenced by various environmental factors. For instance, the pH and ion concentration of the environment can affect the stability and activity of the compound . Furthermore, the presence of other compounds or drugs can also impact the efficacy of the drug through potential drug-drug interactions.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Bromo Carbenicillin Disodium Salt, like its parent compound carbenicillin, is known to interfere with bacterial cell wall synthesis . It does this by acylating the penicillin-sensitive transpeptidase C-terminal domain . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Cellular Effects

2-Bromo Carbenicillin Disodium Salt, similar to carbenicillin, exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . This interference disrupts the stability of the bacterial cell wall, leading to cell lysis .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo Carbenicillin Disodium Salt involves the acylation of the penicillin-sensitive transpeptidase C-terminal domain . This action inactivates the enzyme and prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

Carbenicillin, from which 2-Bromo Carbenicillin Disodium Salt is derived, is known to be quite stable . The dry salts of carbenicillin show little tendency to degrade on standing . An evaluation of the dry amorphous disodium salt stored at 37°C showed insignificant loss of potency after storage for 1 year .

Metabolic Pathways

The metabolic pathways of 2-Bromo Carbenicillin Disodium Salt are not explicitly documented. As a derivative of carbenicillin, it may share similar metabolic pathways. Carbenicillin is a semi-synthetic penicillin and its metabolic pathways involve the inhibition of bacterial cell wall synthesis .

Subcellular Localization

As a derivative of carbenicillin, it is expected to localize in the same areas as carbenicillin, which is known to interfere with bacterial cell wall synthesis .

Eigenschaften

IUPAC Name |

disodium;(2S,5R,6R)-6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O6S.2Na/c1-17(2)11(16(25)26)20-13(22)10(14(20)27-17)19-12(21)9(15(23)24)7-5-3-4-6-8(7)18;;/h3-6,9-11,14H,1-2H3,(H,19,21)(H,23,24)(H,25,26);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHMDZLUPBPVJI-YCAHSCEMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747220 | |

| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59530-63-1 | |

| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)

![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)

![(4S,5R)-2,2-Dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester](/img/structure/B1146337.png)

![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)

![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)